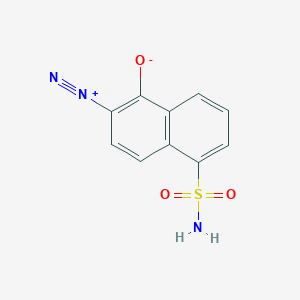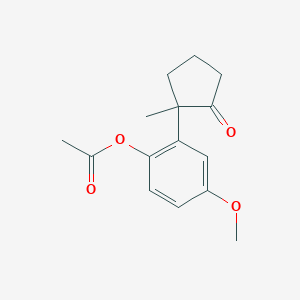![molecular formula C10H8N4 B14603547 11H-[1,3,5]triazepino[1,2-a]benzimidazole CAS No. 60306-65-2](/img/structure/B14603547.png)
11H-[1,3,5]triazepino[1,2-a]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-[1,3,5]triazepino[1,2-a]benzimidazole is a heterocyclic compound that features a seven-membered ring containing nitrogen atoms. This compound is part of a broader class of triazepine derivatives, which are known for their significant biological activities. These compounds are commonly found in natural products and bioactive pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-[1,3,5]triazepino[1,2-a]benzimidazole typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with various reagents such as 2-aminobenzamide, isothiocyanates, pyrazoles, thiazoles, oxadiazoles, oxadiazepines, and hydrazonoyl chloride . These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes using automated reactors. The use of environmentally friendly solvents and catalysts is emphasized to ensure sustainable production. Techniques such as microwave-assisted synthesis and flow chemistry are also employed to enhance efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
11H-[1,3,5]triazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like peroxymonosulfuric acid.
Reduction: Reduction reactions often involve agents like iron powder and formic acid.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, using reagents such as o-phenylenediamine and 2-aminobenzamide.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Peroxymonosulfuric acid.
Reducing agents: Iron powder, formic acid.
Substitution reagents: o-phenylenediamine, 2-aminobenzamide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
11H-[1,3,5]triazepino[1,2-a]benzimidazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential as an antibacterial, antiviral, and anticancer agent.
Medicine: Investigated for its psychotropic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 11H-[1,3,5]triazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazepines: These compounds share a similar seven-membered ring structure and exhibit comparable biological activities.
Benzimidazoles: Known for their wide range of pharmacological properties, including anticancer and antimicrobial activities
Uniqueness
11H-[1,3,5]triazepino[1,2-a]benzimidazole is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .
Propiedades
Número CAS |
60306-65-2 |
|---|---|
Fórmula molecular |
C10H8N4 |
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
1H-[1,3,5]triazepino[1,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10-12-7-11-5-6-14(9)10/h1-7H,(H,11,12,13) |
Clave InChI |
PDSJDJGOSKYGGC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C=CN=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


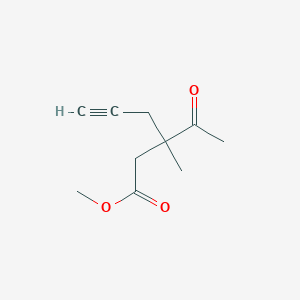
![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)

![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)
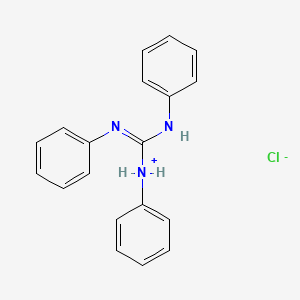
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)
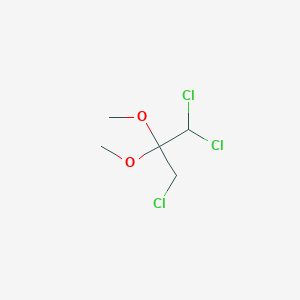
![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


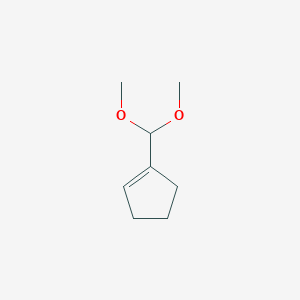
![1-[2-(2,4-Dichlorophenyl)propyl]-1H-imidazole](/img/structure/B14603558.png)
